

Crystallographic Showdown: Unveiling the Structural Nuances of 2-(2-nitrovinyl)thiophene Analogs

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Compound of Interest

Compound Name: 2-(2-Nitrovinyl)thiophene

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A comparative guide for researchers, scientists, and drug development professionals on the X-ray crystallography of thiophene derivatives, offering insights into their molecular architecture. Despite the synthetic accessibility of **2-(2-nitrovinyl)thiophene**, its single-crystal X-ray diffraction data remains elusive in publicly available literature. This guide, therefore, presents a comparative analysis of structurally related thiophene derivatives for which crystallographic data has been reported, providing a valuable resource for understanding the solid-state properties of this important class of compounds.

This guide delves into the structural intricacies of thiophene derivatives bearing functionalities akin to **2-(2-nitrovinyl)thiophene**. By examining the crystal structures of selected analogs, we can infer potential packing motifs, intermolecular interactions, and conformational preferences that may be relevant to the target compound. The data presented herein serves as a foundational reference for computational modeling, solid-form screening, and the rational design of novel thiophene-based therapeutics and materials.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two selected thiophene derivatives that share structural motifs with **2-(2-nitrovinyl)thiophene**. Compound 1, 4-(5-nitrothiophen-2-yl)pyrrolo[1,2-a]quinoxaline, features a nitro-substituted thiophene ring. Compound 2, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, incorporates a vinyl-thiophene linkage within a larger molecular framework.

Parameter	Compound 1: 4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline[1]	Compound 2: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[2]
Chemical Formula	C ₁₈ H ₁₁ N ₃ O ₂ S	C ₂₂ H ₁₆ FNO ₂ S ₂
Molecular Weight	345.37 g/mol	421.49 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions	a = 12.2009(17) Å, b = 8.3544(9) Å, c = 13.9179(17) Å	a = 14.162(3) Å, b = 9.389(2) Å, c = 15.118(3) Å
α = 90°, β = 104.980(5)°, γ = 90°	α = 90°, β = 109.53(3)°, γ = 90°	
Unit Cell Volume	1370.4(3) Å ³	1894.3(7) Å ³
Molecules per Unit Cell (Z)	4	4
Temperature	Not Reported	Not Reported
Radiation	Not Reported	Not Reported

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and for informing the design of future experiments.

Synthesis and Crystallization

Synthesis of 2-(2-nitrovinyl)thiophene:

A common route to **2-(2-nitrovinyl)thiophene** involves the condensation of 2-thiophenecarboxaldehyde with nitromethane. While a specific crystallization protocol for X-ray quality single crystals is not detailed in the available literature, a general synthesis is described. One reported method involves the reduction of **2-(2-nitrovinyl)thiophene** to 2-(2-

thienyl)ethylamine using a boron-containing reducing agent, implying the successful prior synthesis of the starting material.[3]

Synthesis of Compound 1 (4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline):

This compound was synthesized through a catalyst-free reaction of 5-nitro-2-thiophene carboxaldehyde and 1-(2-aminophenyl)pyrrole in methanol.[1] The resulting product was characterized by various spectroscopic techniques, and single crystals suitable for X-ray diffraction were obtained from the reaction mixture.[1]

Synthesis of Compound 2 ((E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide):

The synthesis of this derivative involves a multi-step process. The final crystallization was achieved by dissolving the synthesized compound in diethyl ether.[2]

X-ray Diffraction Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction is a well-established process.[4]

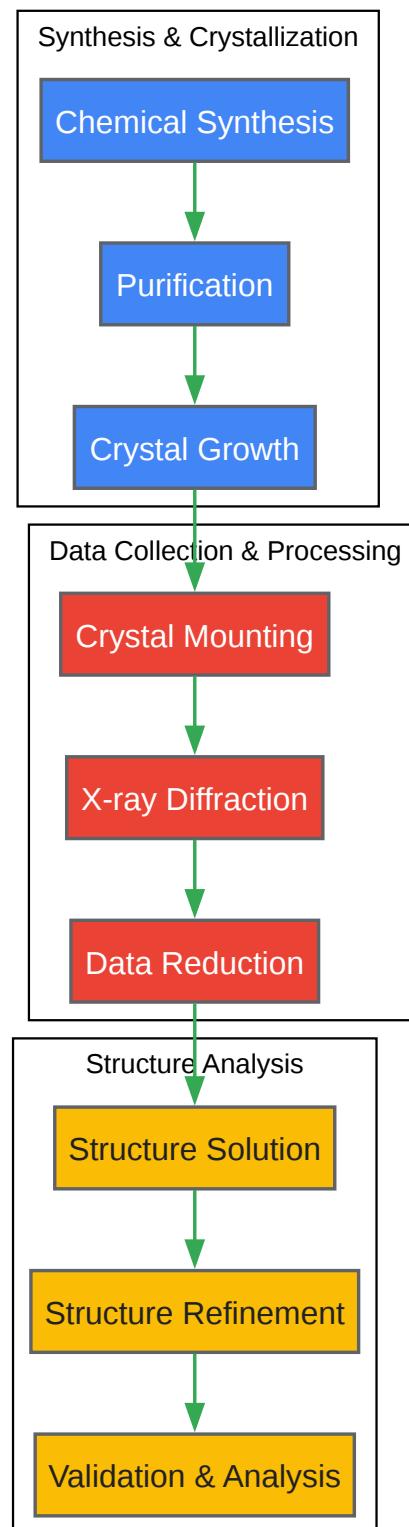
- **Crystal Growth and Selection:** High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[4] A suitable crystal is selected and mounted on a goniometer head.[4]
- **Data Collection:** The crystal is placed in an X-ray diffractometer and cooled to reduce thermal vibrations.[4] A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[4]
- **Data Processing:** The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.
- **Structure Solution and Refinement:** The phase problem is solved using direct or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

- Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4]

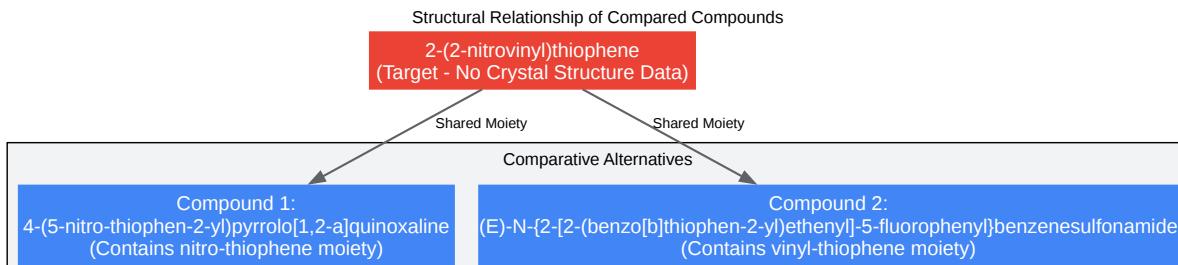
Workflow and Structural Relationships

The following diagrams illustrate the general experimental workflow for X-ray crystallography and the logical relationship between the target compound and the analyzed alternatives.

General X-ray Crystallography Workflow

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Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.



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Caption: Relationship between the target compound and its crystallographically characterized analogs.

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